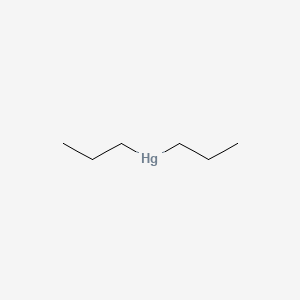

dipropylmercury

説明

Contextualization of Dipropylmercury within the Dialkylmercury Class

This compound belongs to the dialkylmercury class of organomercury compounds, which are characterized by two alkyl groups covalently bonded to a mercury atom. ontosight.ai These compounds are a subset of the larger family of organometallic compounds, where a direct carbon-metal bond exists. capes.gov.br The general formula for dialkylmercury compounds is R₂Hg, where 'R' represents an alkyl group. In the case of this compound, the two alkyl groups are propyl groups (C₃H₇).

The carbon-mercury bond in dialkylmercury compounds, including this compound, is considered relatively stable. inchem.org Unlike many other organometallic compounds, they often exhibit stability towards air and water, which is attributed to the low polarity of the Hg-C bond. wikipedia.org However, the bond is sensitive to light. slideshare.net Dialkylmercury compounds are versatile starting materials in the synthesis of other organometallic compounds through a process called transmetallation. libretexts.org

Historical Trajectories and Modern Research Imperatives in Organomercury Science

The study of organometallic chemistry, including organomercury compounds, dates back to the 19th century. capes.gov.br Historically, organomercurials found use in various applications, such as in medicine as antiseptics and in agriculture as fungicides. wikipedia.orgnih.gov For instance, compounds like thiomersal and merbromin (B87015) were used as topical disinfectants. nih.gov Phenylmercury was previously used in paints. nih.gov

Modern research in organomercury science has shifted significantly due to the understanding of the environmental and health impacts of mercury. ontosight.ai A major international effort to reduce mercury pollution is the Minamata Convention on Mercury, which aims to control anthropogenic sources of mercury. ontosight.ai Current research imperatives focus on understanding the environmental fate and transport of organomercury compounds, their biogeochemical cycles, and the development of methods for their detection and remediation. lupinepublishers.comnih.gov For example, research has explored the use of bacteria with the merB gene, which encodes the organomercury lyase enzyme, for the bioremediation of organomercurials. researchgate.net Furthermore, advanced analytical techniques like gas chromatography coupled with inductively coupled plasma-mass spectrometry (GC-ICP-MS) are being refined for the sensitive detection of organomercury species in environmental samples. researchgate.net

Fundamental Scientific Significance of Investigating Organomercury Compounds

The investigation of organomercury compounds holds fundamental scientific significance for several reasons. They serve as model systems for studying the nature of the carbon-metal bond, providing insights into bond strength, polarity, and reactivity. wikipedia.orglibretexts.org The stability of the Hg-C bond allows for the study of specific chemical transformations without its cleavage. wikipedia.org

Organomercury compounds are valuable reagents in organic synthesis. slideshare.net For instance, they are used in reactions like the Heck reaction and oxymercuration-demercuration, which are important methods for forming carbon-carbon and carbon-oxygen bonds, respectively. slideshare.netacs.org The study of their reactions, such as halodemercuration, provides pathways to synthesize halogenated aromatic compounds. nih.gov

From a toxicological and environmental standpoint, understanding the chemistry of organomercury compounds is crucial. The transformation of inorganic mercury into more toxic organic forms like methylmercury (B97897) in the environment is a significant area of research. canada.cawho.int Studies on the interaction of organomercury compounds with biological molecules, particularly with sulfhydryl groups in proteins, are essential for elucidating their mechanisms of toxicity. libretexts.orgnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₄Hg |

| Molecular Weight | 286.77 g/mol |

| Boiling Point | 189-191 °C |

| Density | 2.02 g/cm³ |

| CAS Number | 628-85-3 |

| SMILES | CCC[Hg]CCC |

| InChIKey | UZTYYBPPVOXULF-UHFFFAOYSA-N |

| Data sourced from rsc.orguni.lu |

特性

IUPAC Name |

dipropylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*1,3H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTYYBPPVOXULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Hg]CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211892 | |

| Record name | Mercury, dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-85-3 | |

| Record name | Dipropylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Derivatization Strategies for Dipropylmercury

Established Methodologies for Dialkylmercury Synthesis

The synthesis of dialkylmercury compounds, including dipropylmercury, has traditionally relied on robust and well-documented organometallic reactions. These methods are foundational in the field of organomercury chemistry.

Grignard Reagent-Mediated Syntheses

A primary and long-standing method for preparing dialkylmercury compounds involves the reaction of a Grignard reagent with a mercury(II) halide. capes.gov.brwikipedia.org In this reaction, an alkylmagnesium halide (R-Mg-X) serves as a potent nucleophile, transferring its alkyl group to the mercury center. For the synthesis of this compound, propylmagnesium halide (e.g., propylmagnesium bromide) is reacted with mercuric chloride (HgCl₂) or a similar mercury(II) salt.

2 CH₃CH₂CH₂MgBr + HgCl₂ → (CH₃CH₂CH₂)₂Hg + 2 MgBrCl

The reactions of Grignard reagents from various propyl halides with ketones have been compared to those of dialkylmagnesium compounds, which can be prepared from dialkylmercury, highlighting the interconnectedness of these reagents. researchgate.net

Transmetallation Reactions Utilizing Organomercurials

Transmetallation is another cornerstone of organometallic synthesis and provides a versatile route to dialkylmercury compounds. psgcas.ac.in This process involves the transfer of an organic ligand from one metal to another. psgcas.ac.in One of the most common applications of this method for dialkylmercury synthesis is the reaction of mercury metal with another organometallic compound, such as an organozinc or organolithium species. wikipedia.orglibretexts.org

An alternative approach involves the reaction between magnesium metal and a dialkylmercury compound to produce dialkylmagnesium, demonstrating the reversibility and utility of this exchange. libretexts.org This method is considered one of the best ways to prepare halogen-free organometallic compounds. msu.edu Furthermore, functionalized diorganomercurials can be synthesized via a reductive transmetallation between polyfunctional organozinc halides and mercurous chloride (Hg₂Cl₂), a method that yields various functionalized diorganomercurials in good yields (61-89%). umich.edu

The relative stability and low reactivity of dialkylmercury compounds like this compound make them useful starting materials for the preparation of other, more reactive organometallic reagents through transmetallation. msu.edu For instance, reacting this compound with a more electropositive metal like lithium or beryllium can yield the corresponding dipropyl-metal compound. psgcas.ac.in

| Transmetallation Reactants | Product | Significance |

| Organozinc Halide + Hg₂Cl₂ | Functionalized (R)₂Hg | Provides a route to diorganomercurials with various functional groups. umich.edu |

| Dialkylmercury + Mg | Dialkylmagnesium | A common method for synthesizing Grignard-like reagents without halide ions. libretexts.org |

| Dialkylmercury + Be | Dialkylberyllium | Used for preparing pure organoberyllium compounds. psgcas.ac.in |

| Dimethylmercury + Na | Methylsodium | A convenient method for obtaining pure methylsodium. psgcas.ac.in |

Novel Approaches and Catalytic Systems in Organomercury Bond Formation

While traditional methods remain prevalent, research has explored new catalytic systems to facilitate the formation of carbon-mercury bonds. Palladium-catalyzed cross-coupling reactions, though more commonly used for C-C bond formation, have been adapted for organomercurials. researchgate.net These reactions can involve the transmetallation of organomercurials to a palladium center as a key step in the catalytic cycle. researchgate.netlibretexts.org For example, palladium-catalyzed reactions of organomercurials with aryl iodides can be used to form new carbon-carbon bonds, a process that relies on the initial C-Hg bond. researchgate.net

Another area of novel synthesis involves biological or bio-inspired pathways. Research has shown that this compound can be formed non-enzymatically when propyl cobalamin reacts with mercury(II) ions under mild reducing conditions. lupinepublishers.com This finding suggests potential pathways for organomercury formation in environmental or biological contexts that differ from classical synthetic routes. lupinepublishers.com

Derivatization Techniques for Enhanced Analytical Characterization and Reactivity Studies

This compound is central to certain analytical derivatization techniques, particularly for the quantification of inorganic mercury (Hg²⁺). Due to the poor thermal stability and non-volatile nature of ionic mercury species, they must be converted into more stable and volatile compounds for analysis by methods like gas chromatography (GC). ifpenergiesnouvelles.fr

Alkylation is a common derivatization strategy where inorganic mercury is converted to a dialkylmercury compound. ifpenergiesnouvelles.fr The formation of this compound from inorganic mercury is a specific example of this. cdc.govcopernicus.orgresearchgate.netcopernicus.org This is typically achieved by reacting the sample containing Hg²⁺ with a propylating agent, such as a propyl Grignard reagent or, more commonly, sodium tetrapropylborate. scielo.brscielo.br The resulting this compound is volatile and can be readily separated and detected using GC coupled with a specific detector like an atomic emission detector (AED) or inductively coupled plasma mass spectrometry (ICP-MS). ifpenergiesnouvelles.frscielo.brscielo.br

The analytical procedure involves several steps:

Reaction of the aqueous sample containing Hg²⁺ with an alkylating reagent. copernicus.orgcopernicus.org

Extraction of the formed this compound into an organic solvent (e.g., 2,2,4-trimethylpentane). copernicus.orgcopernicus.org

Injection of the organic phase into a GC system for separation. copernicus.orgcopernicus.org

Detection of the eluting this compound. cdc.gov

Reactivity studies of this compound have also been informed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Carbon-13 NMR studies have been used to determine the coupling constants between mercury and carbon atoms, providing insight into the electronic structure and bonding within the molecule. caltech.edu

| Parameter | Value | Significance |

| Geminal Carbon-Mercury Coupling (J(¹⁹⁹Hg-¹³C)) | Negative Sign | Indicates specific electronic interactions within the propyl-mercury bond. caltech.edu |

| Vicinal Carbon-Mercury Coupling (J(¹⁹⁹Hg-C-¹³C)) | > Geminal Coupling | Provides information on the through-bond transmission of nuclear spin information. caltech.edu |

| Analytical Detection Limit (as this compound) | ~10 pg | Demonstrates the high sensitivity of GC-based methods for detecting mercury after derivatization. dss.go.th |

State of the Art Analytical Methodologies for Dipropylmercury Speciation

Chromatographic Separation Techniques for Organomercury Species

Chromatography is a fundamental technique for separating complex mixtures into their individual components. shimadzu.com For organomercury speciation, including the analysis of dipropylmercury, several chromatographic methods are employed, often in tandem with sophisticated detectors. conicet.gov.ardiva-portal.orgspectroscopyonline.comscispace.com

Gas Chromatography (GC) Coupled Systems

Gas chromatography (GC) is a well-established and widely used technique for the separation of volatile and thermally stable compounds. redalyc.org It is particularly suitable for the analysis of volatile organomercury species. redalyc.org In a typical GC system, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For the analysis of less volatile organomercury compounds, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. spectroscopyonline.com However, this can be a laborious and time-consuming process. spectroscopyonline.com The coupling of GC with various detectors provides the high selectivity and sensitivity required for trace-level analysis. redalyc.org

Key Research Findings:

GC is a preferred method for separating volatile organomercury compounds. redalyc.org

The technique often requires a derivatization step for non-volatile species, which can introduce complexities. spectroscopyonline.com

Dual-column systems have been developed to separate various mercury species, including dialkylmercurials.

Capillary columns are frequently used to improve separation efficiency and reduce analyte adsorption. scispace.comfiu.edu

Interactive Data Table: GC Systems for Organomercury Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Separation based on volatility and interaction with a stationary phase. | Effective for separating volatile organomercury compounds. |

| Sample Requirement | Volatile or semi-volatile compounds. econference.io | This compound is a volatile compound suitable for GC analysis. |

| Derivatization | Often required for ionic or less volatile species. spectroscopyonline.comrsc.org | May not be necessary for this compound itself but is for its ionic precursors. |

| Coupled Detectors | AFS, ICP-MS, MS. redalyc.orgrsc.org | Provide high sensitivity and specificity for mercury detection. |

| Advantages | High resolution and efficiency for volatile compounds. redalyc.org | Allows for clear separation from other organomercury species. |

| Limitations | Potential for thermal decomposition of analytes. spectroscopyonline.com | High temperatures in the GC system could potentially degrade this compound. |

High-Performance Liquid Chromatography (HPLC) Integration

High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. wikipedia.org A key advantage of HPLC over GC for organomercury analysis is that it often does not require a derivatization step, simplifying sample preparation. diva-portal.orgrsc.org

Reversed-phase HPLC is the most common mode used for mercury speciation, where a nonpolar stationary phase is used with a polar mobile phase. scispace.com By coupling HPLC with sensitive detectors, it is possible to separate and quantify a wide range of organomercury compounds, including this compound. conicet.gov.aranalytik-jena.com

Key Research Findings:

HPLC is a powerful tool for separating non-volatile and thermally labile organomercury compounds without derivatization. diva-portal.orgrsc.org

Reversed-phase HPLC with C18 columns is a common approach for organomercury speciation. scispace.comanalytik-jena.commdpi.com

The mobile phase composition, often a mixture of water with an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. diva-portal.orgnih.gov

Interactive Data Table: HPLC Systems for Organomercury Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Can separate a wide range of organomercury compounds based on their polarity. |

| Sample Requirement | Soluble in the mobile phase. shimadzu.com | This compound's solubility would need to be considered for mobile phase selection. |

| Derivatization | Generally not required. diva-portal.orgrsc.org | Simplifies the analytical procedure. |

| Coupled Detectors | ICP-MS, AFS, UV. conicet.gov.arspectroscopyonline.comanalytik-jena.comnih.gov | Enable sensitive and selective detection of mercury species. |

| Advantages | Versatility for a wide range of compounds, simplified sample preparation. diva-portal.orgrsc.org | Suitable for analyzing complex mixtures containing various organomercury compounds. |

| Limitations | Lower resolution compared to capillary GC for some volatile compounds. | May be less efficient than GC for separating highly volatile species. |

Capillary Electrophoresis (CE) for Organomercury Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. lumexinstruments.com This mobility is primarily determined by the charge-to-mass ratio of the analyte. lumexinstruments.com CE offers advantages such as high separation efficiency, short analysis times, and the requirement of very small sample volumes. spectroscopyonline.comcsic.es

In the context of organomercury analysis, CE can be used to separate different mercury species after they are complexed with a suitable ligand to impart a charge. csic.esnih.gov This technique has demonstrated its capability to resolve complex mixtures of organomercurials. csic.es

Key Research Findings:

CE provides rapid and highly efficient separations of charged organomercury complexes. csic.esnih.gov

The separation is based on the charge-to-mass ratio of the analytes. lumexinstruments.com

The use of a buffer solution is essential, and its pH and composition are critical parameters for optimizing separation. nih.govresearchgate.net

CE has been successfully coupled with sensitive detectors like ICP-MS for trace-level speciation. diva-portal.orgrsc.org

Interactive Data Table: CE Systems for Organomercury Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Separation in a capillary based on electrophoretic mobility in an electric field. lumexinstruments.com | Can separate ionic mercury species with high resolution. |

| Sample Requirement | Charged analytes or analytes that can be complexed to become charged. csic.esnih.gov | This compound would require a derivatization or complexation step to be analyzed by CE. |

| Derivatization | Often necessary to introduce a charge to neutral molecules. researchgate.net | A key step to enable the separation of this compound. |

| Coupled Detectors | ICP-MS, AFS, UV. researchgate.netrsc.orgacs.org | Provide the necessary sensitivity for trace analysis. |

| Advantages | High resolution, fast analysis, small sample volume. spectroscopyonline.comcsic.es | Ideal for analyzing precious or limited samples. |

| Limitations | Less suitable for neutral compounds without derivatization. lumexinstruments.com | Adds a sample preparation step for compounds like this compound. |

Atomic Spectrometric Detection Methods for Ultra-Trace Mercury Speciation

The coupling of chromatographic separation techniques with highly sensitive and selective atomic spectrometric detectors is the cornerstone of modern mercury speciation analysis. conicet.gov.ardiva-portal.orgspectroscopyonline.com These detectors can measure mercury at extremely low concentrations, making them ideal for environmental and biological samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful detection technique that uses an inductively coupled plasma to ionize the sample. wikipedia.org The resulting ions are then separated based on their mass-to-charge ratio by a mass spectrometer. analytik-jena.com ICP-MS is known for its exceptional sensitivity, allowing for the detection of elements at parts-per-trillion (ppt) levels or even lower. wikipedia.org

When coupled with a separation technique like GC or HPLC, ICP-MS provides a robust method for the speciation of mercury. diva-portal.organalytik-jena.com The high temperatures of the plasma (~6000-10000 K) ensure the complete atomization and ionization of the mercury compounds eluting from the chromatographic column. nih.gov

Key Research Findings:

ICP-MS is a highly sensitive and element-specific detector. wikipedia.org

The coupling of HPLC with ICP-MS is a widely used method for mercury speciation analysis. analytik-jena.com

GC-ICP-MS is particularly effective for the ultra-trace analysis of volatile mercury species. rsc.orgrsc.org

The technique can detect different isotopes of mercury, which can be useful in tracer studies. wikipedia.org

Interactive Data Table: ICP-MS for Mercury Speciation

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Ionization of the sample in a plasma followed by mass-to-charge ratio separation. wikipedia.organalytik-jena.com | Provides highly specific and sensitive detection of mercury. |

| Coupling | GC, HPLC, CE. diva-portal.orgrsc.orgrsc.org | Enables the separation and quantification of individual mercury species. |

| Sensitivity | Very low detection limits (ppt to ppq range). wikipedia.org | Crucial for analyzing trace levels of this compound in various matrices. |

| Advantages | High sensitivity, elemental and isotopic specificity. wikipedia.org | Allows for accurate quantification and potential for isotopic tracer studies. |

| Limitations | Potential for isobaric and polyatomic interferences. wikipedia.org | Requires careful optimization and interference removal strategies. |

Atomic Fluorescence Spectrometry (AFS)

Atomic fluorescence spectrometry (AFS) is another highly sensitive technique for mercury detection. researchgate.netrsc.org In AFS, atoms in the sample are excited by a light source, and the subsequent fluorescence emitted as the atoms return to their ground state is measured. psanalytical.com For mercury analysis, a mercury discharge lamp is used as the excitation source, making the technique highly specific to mercury. psanalytical.com

AFS is often coupled with a vapor generation step, where the mercury compounds eluting from the chromatograph are converted to elemental mercury vapor before entering the detector. psanalytical.comucm.es This process, known as cold vapor atomic fluorescence spectrometry (CV-AFS), significantly enhances the sensitivity of the measurement. ucm.eswikipedia.org

Key Research Findings:

AFS is an ideal detector for mercury speciation due to its high sensitivity and selectivity. researchgate.netrsc.org

The use of a mercury-specific lamp ensures minimal interference from other elements. psanalytical.com

Coupling with HPLC and vapor generation (HPLC-VGAFS) provides a robust system for the determination of mercury species. spectroscopyonline.com

GC-AFS systems are also employed for the analysis of organomercurials. fiu.edupsanalytical.com

Interactive Data Table: AFS for Mercury Speciation

| Parameter | Description | Relevance to this compound Analysis |

| Principle | Measurement of fluorescence emitted by excited mercury atoms. psanalytical.com | Highly specific and sensitive detection method for mercury. |

| Coupling | GC, HPLC. spectroscopyonline.comfiu.edupsanalytical.com | Allows for the quantification of separated mercury species. |

| Sensitivity | Excellent detection limits, often in the parts-per-trillion (ppt) range. rsc.orgaurora-instr.com | Enables the analysis of low concentrations of this compound. |

| Advantages | High specificity, relatively low cost compared to ICP-MS. rsc.orgpsanalytical.com | A reliable and cost-effective option for mercury speciation. |

| Limitations | Provides information only on total mercury in the eluting peak, not isotopic information. | Cannot be used for isotopic tracer studies. |

Advanced Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound, or more accurately its precursor species in environmental samples, is critically dependent on the sample preparation stage. vliz.be Extracting mercury species from complex matrices such as sediment, soil, and biological tissues without altering their chemical form is a significant challenge. tandfonline.comfrontiersin.org The goal is to achieve quantitative recovery of the analyte while preventing losses or species interconversion. vliz.be

Ultrasound-Assisted Extraction (UAE) is an advanced technique that utilizes high-frequency sound waves to enhance the extraction process. nih.gov The primary mechanism is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. mdpi.com This process generates localized high pressure and temperature, creating microjets that disrupt cell walls and improve solvent penetration into the sample matrix, thereby increasing mass transfer and extraction efficiency. mdpi.com

For mercury speciation, UAE is often combined with an acidic leaching agent. A typical procedure involves suspending a solid sample (e.g., sediment) in an acidic solution, such as nitric acid or hydrochloric acid, and placing it in an ultrasonic bath. nih.govthermofisher.com The ultrasonic energy accelerates the leaching of mercury species from the solid matrix into the liquid phase. The extraction efficiency can be optimized by adjusting parameters like ultrasonic power, temperature, extraction time, and the type and concentration of the acid. nih.govmdpi.com Compared to conventional methods like shaking or Soxhlet extraction, UAE often provides higher yields in shorter times with reduced solvent consumption. mdpi.com

| Feature | Ultrasound-Assisted Extraction (UAE) | Conventional Hot Water Extraction |

| Extraction Yield | Higher (e.g., 19.18%) | Lower (e.g., 10.51%) |

| Extraction Time | Shorter (e.g., 20-60 minutes) | Longer (e.g., several hours) |

| Energy Consumption | Lower | Higher |

| Mechanism | Acoustic cavitation enhances mass transfer and solvent penetration. mdpi.com | Thermal diffusion |

| Bioactive Content | Often results in higher retention of bioactive compounds. mdpi.com | May lead to degradation of thermally sensitive compounds. |

| Interactive Data Table: Comparison of Ultrasound-Assisted Extraction with Conventional Methods based on polysaccharide extraction studies. mdpi.com |

Following extraction, non-volatile mercury species like Hg²⁺ must be converted into volatile forms for GC analysis. This chemical modification is known as derivatization. diva-portal.org While the subsection is titled ethylation, the formation of this compound specifically involves propylation . In this reaction, a propylation agent, such as sodium tetrapropylborate (NaBPr₄), is added to the aqueous sample extract. It reacts with inorganic mercury (Hg²⁺) to form the volatile and thermally stable this compound ((CH₃CH₂CH₂)₂Hg).

This propylation step is often preferred over the more common ethylation for several reasons. Propylation tends to be efficient over a broader pH range and can be less susceptible to matrix interferences, especially from halide ions, which can cause transformations of the target species during ethylation. nih.govresearchgate.net The resulting propylated derivatives are also stable, ensuring reliable analysis. researchgate.net

Once formed, the volatile this compound is removed from the solution by purging with an inert gas (e.g., argon). The gas stream is passed through a trap containing a sorbent material, such as Tenax or Carbotrap. si.edunih.gov This pre-concentration step allows for the analysis of mercury at ultra-trace levels. After a sufficient amount of the analyte has been collected, the trap is rapidly heated (thermal desorption), releasing the this compound as a concentrated plug into the GC inlet for separation and detection. si.edu

The pre-treatment of samples for mercury speciation is fraught with potential errors that can compromise the accuracy of the results. vliz.befrontiersin.org

Extraction Efficiency: Achieving complete extraction of all mercury species from a complex matrix is often difficult. tandfonline.com The binding of mercury to different components of the sample (e.g., organic matter, sulfides) can vary, leading to incomplete and non-reproducible recovery.

Species Transformation: This is arguably the most critical challenge in mercury speciation. diva-portal.org The aggressive chemical conditions (e.g., strong acids) and energy inputs (e.g., heat, ultrasound) used during extraction can cause unintentional chemical reactions. drawellanalytical.com For instance, methylmercury (B97897) could be demethylated to inorganic mercury, or inorganic mercury could be inadvertently methylated by components in the sample matrix. vliz.be When this compound is the target derivative, its stability is crucial; any degradation or transformation of the derivative after its formation but before detection will lead to an underestimation of the original inorganic mercury concentration. diva-portal.org

Contamination and Analyte Loss: Given the ultra-trace concentrations of mercury in many environmental samples, contamination from labware, reagents, and the atmosphere is a constant concern. frontiersin.org Conversely, the high volatility of some mercury compounds, including derivatization products like this compound, can lead to analyte loss during sample handling and transfer steps. frontiersin.org

Aqueous Phase Ethylation and Pre-concentration Techniques.

Isotopic Speciation Analysis in Organomercury Research

To overcome the challenges of incomplete extraction and species transformation, Isotopic Speciation Analysis (ISA), particularly Species-Specific Isotope Dilution Mass Spectrometry (SIDMS), has become the gold standard in organometallic analysis. vliz.benih.gov This powerful technique allows for the correction of analytical errors that occur during sample preparation. diva-portal.org

The principle of SIDMS involves the addition of a known quantity of an isotopically enriched standard of the target species to the sample before any extraction or derivatization steps are performed. nih.gov For the analysis of inorganic mercury via propylation, one could add a standard of this compound synthesized from a highly enriched stable isotope of mercury, such as ²⁰¹Hg, to form di(propyl)²⁰¹Hg. nih.gov

Environmental Biogeochemical Cycling and Transformation of Dialkylmercury Compounds

Microbial-Mediated Transformation Pathways of Organomercury

Microorganisms play a pivotal role in the transformation of organomercury compounds in the environment. mdpi.comfacetsjournal.comnsf.govinflibnet.ac.inwur.nl These processes can either lead to detoxification or the formation of other mercury species. mdpi.com

Enzymatic Demethylation Mechanisms (e.g., Mer Operon, MerA, MerB)

A primary mechanism for microbial resistance to organomercury compounds is the mer operon system. facetsjournal.comopenbiotechnologyjournal.com This genetic system encodes for a suite of enzymes that facilitate the detoxification of mercury. openbiotechnologyjournal.comnih.govnih.govresearchgate.net Two key enzymes in this process are organomercurial lyase (MerB) and mercuric reductase (MerA). openbiotechnologyjournal.comnih.govnih.govresearchgate.netcore.ac.uk

MerB catalyzes the cleavage of the carbon-mercury bond in organomercury compounds, such as methylmercury (B97897), producing a hydrocarbon (like methane) and inorganic divalent mercury (Hg(II)). mdpi.comfacetsjournal.comopenbiotechnologyjournal.comcore.ac.uknih.govacs.orgresearchgate.netosti.govacs.org Subsequently, MerA reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)), which can then be released from the cell. mdpi.comfacetsjournal.comopenbiotechnologyjournal.comnih.govnih.govresearchgate.netnih.govacs.orgresearchgate.netosti.govacs.org The presence of both merA and merB genes confers broad-spectrum mercury resistance to bacteria. openbiotechnologyjournal.com While this process is well-documented for methylmercury, the principles apply to other dialkylmercury compounds, suggesting a similar enzymatic breakdown for dipropylmercury.

The sequential action of MerB and MerA is a crucial detoxification pathway. nih.govnih.govresearchgate.net Studies have shown that in the absence of MerA, the intracellular accumulation of Hg(II) following MerB-mediated demethylation can be more toxic to the bacterial cell than the parent organomercury compound. nih.govnih.govresearchgate.net

Mer-Independent Oxidative Demethylation Pathways

Besides the well-characterized mer-dependent reductive demethylation, microorganisms can also degrade organomercury compounds through oxidative pathways that are independent of the mer operon. nih.govacs.orgresearchgate.netosti.govacs.orgnih.gov This process, known as oxidative demethylation, results in the formation of Hg(II) but does not involve its subsequent reduction to Hg(0). nih.gov

This pathway is considered a nonspecific cometabolic process and has been observed in both aerobic and anaerobic bacteria. nih.govacs.org Unlike mer-mediated demethylation, which is a detoxification mechanism, oxidative demethylation does not necessarily confer mercury resistance. nih.gov Recent research has started to uncover the mechanisms behind this process, implicating certain anaerobic bacteria and aerobic methane-oxidizing bacteria (methanotrophs). nih.govacs.orgresearchgate.netosti.govacs.org

Role of Specific Microbial Communities (e.g., Sulfate-Reducing Bacteria, Methanogens, Iron-Reducing Bacteria)

Specific microbial guilds are instrumental in both the formation and degradation of organomercury compounds. While much of the focus has been on their role in mercury methylation, these same groups of microorganisms can also be involved in demethylation.

Sulfate-Reducing Bacteria (SRB): SRB are well-known for their ability to methylate mercury. mdpi.commit.edu However, some SRB may also participate in demethylation processes. mdpi.com The interplay between methylation and demethylation within SRB communities is a critical factor in determining the net production of methylmercury in anoxic sediments. mdpi.com

Methanogens: These archaea, which produce methane (B114726) as a metabolic byproduct, are also recognized as key players in mercury methylation. mdpi.com Concurrently, some methanogens possess pathways for the degradation of methylmercury that are distinct from the mer operon system. mdpi.com

Iron-Reducing Bacteria (IRB): Certain iron-reducing bacteria, such as Geobacter species, have been shown to be capable of both methylating inorganic mercury and degrading methylmercury. openbiotechnologyjournal.comosti.gov This dual capability highlights the complex role these bacteria play in the mercury cycle.

The balance between methylation and demethylation activities within these microbial communities is a key determinant of the net concentration of organomercury compounds in various environments. nih.gov

Abiotic Degradation and Phototransformation of Organomercury in Aquatic and Terrestrial Systems

In addition to microbial activities, abiotic processes, particularly those driven by sunlight, play a significant role in the degradation of organomercury compounds. mdpi.comresearchgate.netnormecows.commicrobe.comnoack-lab.com

Photodemethylation Processes and Influencing Factors

Photodegradation, or photolysis, is a major abiotic pathway for the breakdown of organomercury compounds, especially in the surface waters of aquatic ecosystems. mdpi.comoup.com111.68.96enviro.wiki This process involves the cleavage of the carbon-mercury bond by solar radiation, primarily UV light. mdpi.com The products of photodemethylation can include elemental mercury and hydrocarbons. mdpi.com

Several factors influence the rate and extent of photodemethylation:

Light Intensity and Penetration: The effectiveness of photodemethylation is directly related to the amount of light penetrating the water column. oup.com

Water Chemistry: The chemical composition of the water, including the presence of dissolved organic matter (DOM), can significantly affect photodemethylation rates. nih.govoup.com

Presence of Sensitizers: Certain dissolved substances can act as photosensitizers, enhancing the degradation of organomercury compounds. nih.govacs.orgresearchgate.netosti.govacs.org

Table 1: Factors Influencing Photodemethylation of Organomercury Compounds

| Factor | Influence on Photodemethylation | References |

| Light Intensity | Higher intensity generally increases the rate of degradation. | oup.com |

| Water Depth | Degradation is most significant in surface waters where light penetration is highest. | mdpi.comoup.com |

| Dissolved Organic Matter (DOM) | Can have a dual role: it can absorb light, shielding organomercury from photolysis, but can also act as a photosensitizer. | nih.govoup.comfrontiersin.org |

| Water Clarity | Turbidity from suspended solids can reduce light penetration and thus decrease photodemethylation rates. | oup.com |

Chemical Demethylation and Interactions with Dissolved Organic Matter

Chemical demethylation, distinct from direct photolysis, can also contribute to the breakdown of organomercury compounds. nih.gov Dissolved organic matter (DOM) plays a complex and crucial role in these processes. nih.govresearchgate.netosti.govacs.orgfrontiersin.org

DOM can interact with organomercury compounds in several ways:

Complexation: DOM can form complexes with organomercury, which can alter its bioavailability and reactivity. mdpi.com

Photosensitization: As mentioned, certain components of DOM can absorb light and transfer the energy to organomercury compounds, promoting their degradation. nih.govacs.orgresearchgate.netosti.govacs.org

Radical Formation: Photochemical reactions involving DOM can produce reactive oxygen species (ROS) and other free radicals that can attack and degrade organomercury compounds. nih.govacs.orgresearchgate.netosti.govacs.org

The exact nature of these interactions is highly dependent on the composition and concentration of the DOM, as well as other environmental factors like pH. mdpi.com While much of the research has centered on methylmercury, the fundamental chemical principles suggest that this compound would be susceptible to similar degradation pathways.

Transport, Fate, and Global Cycling of Organomercury Species in Environmental Compartments

The transport and fate of organomercury species are critical to understanding their global distribution and impact. These compounds can be transported over long distances and cycle between the atmosphere, water, and soil. cdnsciencepub.comdovepress.com

Atmospheric Deposition and Long-Range Transport

While specific data on this compound is limited, the atmospheric behavior of dialkylmercury compounds is generally characterized by their volatility, which allows for long-range atmospheric transport. researchgate.netresearchgate.net Gaseous elemental mercury (Hg⁰) has a long atmospheric residence time, enabling global distribution. researchgate.netnih.gov Other forms, like reactive gaseous mercury (RGM) and particulate-bound mercury (PHg), are more readily removed from the atmosphere through wet and dry deposition. researchgate.netwisc.edu

Atmospheric deposition is a primary pathway for mercury to enter terrestrial and aquatic ecosystems. dovepress.comresearchgate.netwisc.edu It is estimated that approximately 3000 tons of anthropogenic mercury are subject to long-distance atmospheric transport annually. cdnsciencepub.com This transport can lead to the contamination of remote ecosystems far from original emission sources. cdnsciencepub.com The process of deposition can be influenced by factors such as precipitation, with snow being a particularly effective scavenger of atmospheric contaminants. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Long-Range Transport | Movement of airborne mercury over thousands of kilometers. cdnsciencepub.com | Contamination of remote ecosystems. cdnsciencepub.com |

| Wet Deposition | Removal of mercury from the atmosphere by precipitation (rain, snow). researchgate.net | Major input of mercury to aquatic and terrestrial systems. wisc.edu |

| Dry Deposition | Gravitational settling of mercury-containing particles and uptake of gaseous mercury by surfaces. researchgate.net | Contributes to overall mercury loading on ecosystems. |

Sediment-Water Column Exchange Dynamics

Sediments play a crucial role in the biogeochemical cycling of mercury in aquatic systems, acting as both a sink and a source of mercury compounds. northwestern.eduresearchgate.net The exchange of mercury between the sediment and the overlying water column is a dynamic process influenced by physical, chemical, and biological factors. waddenacademie.nlvliz.be

In aquatic environments, inorganic mercury can be converted to more toxic organic forms like methylmercury, primarily by anaerobic bacteria in sediments. researchgate.net The sediment-water interface is a particularly active zone for mercury methylation. researchgate.net The flux of methylmercury from sediments to the water column can be a significant source of this neurotoxin to the aquatic food web. researchgate.netnih.gov

Factors influencing sediment-water exchange include:

Bioturbation: The mixing of sediments by benthic organisms can enhance the release of mercury compounds into the water column.

Resuspension: Tidal currents and storm events can resuspend sediments, releasing porewater and particle-bound mercury. vliz.be

Redox Conditions: The oxygenation state at the sediment-water interface affects the chemical forms and mobility of mercury.

| Process | Description | Impact on Mercury Cycling |

|---|---|---|

| Methylation | Biotic conversion of inorganic mercury to methylmercury in anoxic sediments. researchgate.net | Increases the bioavailability and toxicity of mercury. |

| Diffusion | Movement of dissolved mercury species across the sediment-water interface along a concentration gradient. | Contributes to the flux of mercury into the water column. researchgate.net |

| Sedimentation | Deposition and burial of mercury associated with particulate matter. northwestern.edu | Acts as a long-term sink for mercury in aquatic systems. |

Soil and Terrestrial Environment Interactions

Soils are a major reservoir for atmospherically deposited mercury. savemyexams.com The interactions of organomercury compounds within the terrestrial environment are complex and involve various soil components and organisms. researchgate.netcas.cz Soil organic matter and mineral surfaces can adsorb mercury compounds, affecting their mobility and bioavailability. researchgate.netfrontiersin.org

The fate of this compound and other dialkylmercury compounds in soil is influenced by microbial activity. encyclopedie-environnement.org Soil microorganisms can mediate the transformation of mercury species, including both methylation and demethylation processes. frontiersin.org The physical and chemical properties of the soil, such as pH, organic matter content, and clay mineralogy, play a significant role in the retention and transport of mercury. researchgate.net

Plant-soil interactions also influence the cycling of mercury. cas.cz Plants can take up mercury from the soil, potentially introducing it into terrestrial food webs. mdpi.com Furthermore, the rhizosphere, the soil region directly influenced by plant roots, is a zone of intense microbial activity that can affect mercury speciation. encyclopedie-environnement.org

| Soil Component/Process | Interaction with Organomercury | Environmental Consequence |

|---|---|---|

| Soil Organic Matter | Binds strongly with mercury compounds. frontiersin.org | Reduces mobility and bioavailability. |

| Clay Minerals | Adsorbs mercury, influencing its retention in soil. | Affects leaching and transport to groundwater. |

| Microbial Activity | Can transform mercury species (methylation/demethylation). encyclopedie-environnement.org | Alters the toxicity and mobility of mercury. |

| Plant Uptake | Plants can absorb mercury from the soil. mdpi.com | Potential for entry into the terrestrial food chain. |

Molecular and Cellular Toxicological Mechanisms of Dialkylmercury Compounds

Interaction with Biological Macromolecules

The interaction of dialkylmercury metabolites with essential biological macromolecules is a primary driver of their cellular toxicity. The mercury center, acting as a soft acid, displays a strong affinity for soft bases within the cell, leading to the disruption of macromolecular structure and function. chemicalbook.comchemicalbook.com

High Affinity for Thiol-Containing Proteins and Enzymes

The most significant interactions of mercury compounds in biological systems occur with sulfur-containing molecules, particularly the thiol (or sulfhydryl, -SH) groups found in the amino acid cysteine. chemicalbook.comcreative-proteomics.com Proteins and enzymes that rely on cysteine residues for their structural integrity or catalytic activity are highly susceptible to disruption by dialkylmercury metabolites. chemicalbook.comchemicalbook.com The mercury center forms strong covalent bonds with these thiol groups, leading to profound cellular dysfunction. chemicalbook.com Glutathione (B108866), a key cellular antioxidant, is a primary example of a thiol-containing molecule that plays a crucial role in cellular defense and redox balance. creative-proteomics.com

Table 1: Interaction of Dialkylmercury Metabolites with Thiol-Containing Molecules

| Target Molecule/Group | Interacting Mercury Species | Consequence of Interaction |

|---|---|---|

| Cysteine Residues in Proteins | Monoalkylmercury Cation (R-Hg⁺) | Formation of covalent bonds, leading to protein inactivation. chemicalbook.comchemicalbook.com |

| Enzyme Active Sites | Monoalkylmercury Cation (R-Hg⁺) | Inhibition of catalytic activity. chemicalbook.com |

Mechanisms of Enzyme Inhibition and Conformational Changes

The binding of mercury to thiol groups induces toxicity primarily through enzyme inhibition. This can occur through several mechanisms. If the thiol group is part of the enzyme's active site, the mercury adduct can physically block the substrate from binding, a process known as competitive inhibition. studymind.co.uk

More commonly, dialkylmercury compounds can act as non-competitive inhibitors. bioninja.com.aulibretexts.org In this mechanism, the mercury metabolite binds to an allosteric site—a location on the enzyme other than the active site—that contains a reactive cysteine residue. bioninja.com.au This binding event triggers a conformational change in the enzyme's three-dimensional structure. bioninja.com.au The alteration in shape modifies the active site, reducing or eliminating its ability to bind to its specific substrate, thereby inhibiting the enzyme's function. bioninja.com.au Because the inhibitor does not compete directly with the substrate, increasing the substrate concentration does not overcome the inhibitory effect. bioninja.com.aulibretexts.org

Interactions with Nucleic Acids and DNA/RNA Polymerases

Besides proteins, nucleic acids are also targets for mercury-induced damage. The hydroxyl radical (•OH), a highly reactive species whose formation can be promoted by mercury-induced oxidative stress, can directly damage DNA. mdpi.com This damage can occur through the addition of the radical to the double bonds of purine (B94841) and pyrimidine (B1678525) bases or by abstracting a hydrogen atom from the sugar backbone. mdpi.com Such reactions can lead to DNA strand breaks and the cross-linking of DNA with proteins. mdpi.com

Furthermore, the enzymes responsible for DNA replication and transcription, DNA and RNA polymerases, are themselves proteins that can be inhibited by mercury compounds. nih.govnih.gov Studies on various RNA polymerases show that their largest subunits are responsible for binding to the DNA template and the newly synthesized RNA. nih.gov The inhibition of these polymerases disrupts the fundamental processes of gene expression and cell replication. nih.gov

Inducement of Oxidative Stress and Reactive Species Formation

A significant mechanism of dialkylmercury toxicity is the disruption of the cell's prooxidant-antioxidant balance, leading to oxidative stress. chemicalbook.comchemicalbook.com This imbalance arises from an overproduction of reactive species and the simultaneous impairment of the cell's antioxidant defense systems, causing widespread damage to lipids, proteins, and DNA. nih.govscirp.org

Generation of Reactive Oxygen and Nitrogen Species

Dialkylmercury compounds contribute to the generation of highly reactive molecules known as Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). chemicalbook.comchemicalbook.comwikipedia.org ROS and RNS are produced as by-products of normal cellular metabolism, with major sources including the mitochondrial electron transport chain and various enzymes. nih.govnih.govnih.gov The presence of toxic compounds can exacerbate their production. mdpi.com

The superoxide (B77818) anion radical (O₂•⁻) is a primary reactive species that can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. researchgate.netfrontiersin.org In the presence of transition metals, H₂O₂ can form the extremely reactive hydroxyl radical (•OH). researchgate.net Concurrently, superoxide can react with nitric oxide (•NO) to form peroxynitrite (ONOO⁻), a potent RNS that damages a wide array of biomolecules, including lipids, proteins, and DNA. wikipedia.orgnih.gov

Table 2: Key Reactive Species in Mercury-Induced Oxidative Stress

| Reactive Species | Chemical Formula | Primary Mode of Action |

|---|---|---|

| Superoxide | O₂•⁻ | Precursor to other ROS and RNS. wikipedia.orgresearchgate.net |

| Hydrogen Peroxide | H₂O₂ | Can cross cell membranes and generate hydroxyl radicals. frontiersin.org |

| Hydroxyl Radical | •OH | Highly reactive; causes direct damage to DNA, lipids, and proteins. mdpi.com |

| Nitric Oxide | •NO | Reacts with superoxide to form peroxynitrite. wikipedia.org |

Disruption of Cellular Antioxidant Systems

Cells possess a sophisticated antioxidant defense system to neutralize reactive species and maintain redox homeostasis. scirp.orgmdpi.com This system includes both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase, and glutathione peroxidase. mdpi.comnih.gov The non-enzymatic system relies heavily on low-molecular-weight antioxidants, with glutathione (GSH) being the most important. creative-proteomics.com

Dialkylmercury compounds disrupt these defenses in two main ways. First, by binding directly to the thiol group of glutathione, mercury metabolites deplete the cell's primary non-enzymatic antioxidant reservoir. creative-proteomics.com Second, the mercury can inhibit the antioxidant enzymes themselves by binding to their critical cysteine residues, compromising their function. chemicalbook.com This dual assault cripples the cell's ability to counteract the increased production of ROS and RNS, leading to a state of severe oxidative stress and subsequent cellular damage. chemicalbook.comscirp.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Dipropylmercury |

| Dimethylmercury |

| Cysteine |

| Glutathione |

| Hydrogen peroxide |

| Nitric oxide |

| Peroxynitrite |

| Superoxide |

| Hydroxyl radical |

Alterations in Cellular Homeostasis and Signaling Pathways

Dialkylmercury compounds exert their toxic effects by disrupting fundamental cellular processes, leading to a breakdown of cellular homeostasis and aberrant signaling. These disruptions are multifaceted and interconnected, ultimately culminating in neuronal dysfunction and death. nih.gov

Calcium Homeostasis Dysregulation

The maintenance of intracellular calcium (Ca2+) concentrations within a narrow range is critical for normal neuronal function, as calcium ions are key second messengers in a multitude of signaling pathways. lumenlearning.com Dialkylmercury compounds have been shown to disrupt this delicate balance, leading to an increase in intracellular Ca2+ levels. nih.gov This dysregulation can occur through several mechanisms, including increased influx of extracellular Ca2+ and release of Ca2+ from intracellular stores.

The consequences of elevated intracellular Ca2+ are far-reaching. It can activate various enzymes, such as proteases and phospholipases, which can damage cellular structures. Furthermore, sustained high levels of Ca2+ can trigger apoptotic pathways, leading to programmed cell death. uoguelph.ca The regulation of calcium homeostasis involves a complex interplay of hormones, including parathyroid hormone (PTH), calcitonin, and vitamin D, which act on bone, the kidneys, and the intestines to maintain blood calcium levels. lumenlearning.comuoguelph.caderangedphysiology.com Disruption of these systemic regulatory mechanisms by mercury compounds can further exacerbate the dysregulation of intracellular calcium.

Impairment of Neurotransmitter Function and Excitotoxicity

Dialkylmercury compounds significantly interfere with neurotransmission, the process by which nerve cells communicate. nih.gov They can affect the synthesis, release, and reuptake of various neurotransmitters, including acetylcholine, dopamine, serotonin, and glutamate (B1630785). clevelandclinic.orgnih.gov For instance, they can inhibit the enzymes responsible for neurotransmitter synthesis or disrupt the vesicular storage and release mechanisms.

A particularly critical aspect of dialkylmercury neurotoxicity is the induction of excitotoxicity. This phenomenon occurs when there is an excessive activation of receptors for excitatory amino acid neurotransmitters like glutamate. wsu.edu By impairing glutamate uptake from the synaptic cleft, dialkylmercury compounds lead to a buildup of this neurotransmitter, causing prolonged stimulation of its receptors. This overstimulation results in a massive influx of Ca2+ into the postsynaptic neuron, triggering the deleterious downstream effects described above and ultimately leading to neuronal death. nih.gov The principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), normally counteracts excitatory signals, but its function can also be compromised by organomercury compounds. wsu.edunih.gov

Disruption of Protein Synthesis and Microtubule Dynamics

The synthesis of proteins is a fundamental cellular process essential for all aspects of cell function and survival. nih.govlibretexts.orgbyjus.com Dialkylmercury compounds are known to inhibit protein synthesis, which can have devastating consequences for neurons, given their high metabolic activity and need for constant protein turnover. nih.gov This inhibition can occur at various stages of the protein synthesis process, from transcription of DNA to translation of mRNA into protein. frontiersin.org

Microtubules are dynamic cytoskeletal polymers crucial for maintaining cell structure, intracellular transport, and cell division. frontiersin.orgumn.edued.ac.uk Dialkylmercury compounds can disrupt microtubule dynamics by interfering with the polymerization and depolymerization of tubulin, the protein subunit of microtubules. nih.gov This disruption can impair axonal transport, leading to a failure in the delivery of essential molecules to and from the neuron's axon terminal. It can also interfere with cell division, which is particularly relevant in the developing nervous system. frontiersin.org

Neurodevelopmental and Neuropathological Correlates of Dialkylmercury Exposure

The developing nervous system is exceptionally vulnerable to the toxic effects of dialkylmercury compounds. nih.govwashington.edu Exposure during critical periods of neurodevelopment can lead to severe and permanent neurological deficits. nih.govpew.org

Specific Brain Regions and Cell Types Affected by Organomercury

Organomercury compounds exhibit a degree of selectivity in the brain regions and cell types they affect. nih.gov Autopsy cases of organic mercury poisoning have revealed that glial cells, such as astrocytes and microglia, as well as endothelial cells, tend to accumulate more mercury than neurons. nih.gov However, certain neuronal populations are particularly susceptible. These include the granule, stellate, and basket cells of the cerebellum, and the small neurons of the cerebral cortex. cambridge.org The cerebellum, brainstem, and mesencephalon have been observed to show the most rapid accumulation of methylmercury (B97897) in animal studies. cambridge.org Studies in zebrafish larvae have also shown significant accumulation of organic mercury in the brain and optic nerve. pnas.orgpnas.org

The selective vulnerability of these specific cell types and brain regions contributes to the characteristic neurological signs and symptoms observed in organomercury poisoning. cambridge.org

Functional and Morphological Changes in the Nervous System

Exposure to dialkylmercury compounds induces a range of functional and morphological changes in the nervous system. Functionally, these changes can manifest as learning and memory deficits, attention deficits, and motor coordination problems. nih.govepa.govmdpi.com In severe cases of developmental exposure, it can lead to conditions resembling cerebral palsy, with spasticity, abnormal reflexes, and seizures. washington.edu

Morphologically, the changes can include neuronal loss in specific brain areas like the cerebellum and cerebral cortex. washington.edu At the cellular level, axonal degeneration and loss of myelinated fibers have been observed. nih.gov The nervous system is a complex network of neurons and glial cells that control everything from basic bodily functions to higher cognitive processes. medlineplus.govut.eelumenlearning.com Damage to this intricate system by dialkylmercury compounds can have widespread and devastating consequences. viamedica.pl

Table of Findings on Dialkylmercury Neurotoxicity

| Mechanism | Specific Effects | Affected Cellular Components/Processes |

|---|---|---|

| Calcium Homeostasis Dysregulation | Increased intracellular Ca2+ levels. nih.gov | Calcium channels, intracellular calcium stores. |

| Impairment of Neurotransmitter Function | Inhibition of synthesis, release, and reuptake of neurotransmitters. nih.gov | Synaptic vesicles, neurotransmitter transporters, enzymes. |

| Excitotoxicity | Excessive activation of glutamate receptors. | NMDA and AMPA receptors. |

| Disruption of Protein Synthesis | Inhibition of transcription and translation. nih.gov | Ribosomes, mRNA, tRNA. frontiersin.org |

| Disruption of Microtubule Dynamics | Impaired polymerization and depolymerization of tubulin. nih.gov | Cytoskeleton, axonal transport. |

Table of Affected Brain Regions and Resulting Deficits

| Affected Brain Region/Cell Type | Associated Functional Deficits |

|---|---|

| Cerebellum (granule, stellate, and basket cells) cambridge.org | Problems with motor coordination and balance. washington.edu |

| Cerebral Cortex (small neurons) cambridge.org | Cognitive impairments, learning and memory deficits. nih.gov |

| Visual Cortex | Visual problems, constriction of visual fields. washington.edu |

| Dorsal Root Ganglia | Sensory disturbances. washington.edu |

Cognitive, Motor, and Sensory System Impairments

Dialkylmercury compounds, including by extension this compound, are potent neurotoxins that can cause severe and often irreversible damage to the central and peripheral nervous systems. nih.govnih.gov Exposure to these compounds can lead to a range of debilitating neurological deficits that impair cognitive, motor, and sensory functions.

The primary mechanism of neurotoxicity involves the high affinity of mercury for sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular structures. libretexts.orgnih.govlibretexts.org Key molecular events include the inhibition of protein synthesis, disruption of microtubules essential for neuronal structure and transport, and interference with neurotransmitter systems. nih.govresearchgate.net This disruption culminates in neuronal cell death, with certain brain regions showing particular vulnerability. nih.gov

Cognitive Impairments: Exposure to organomercurials can lead to significant cognitive deficits. nih.gov Clinical and experimental findings for related compounds report effects such as memory loss, difficulty concentrating, and a general decline in intellectual function. wikipedia.orgmwph.org In severe cases, this can manifest as delirium or toxic-metabolic encephalopathy. msdmanuals.com The damage to neurons in cortical regions, particularly the calcarine cortex which is involved in vision, contributes to these cognitive disturbances. nih.gov

Motor System Impairments: One of the hallmark signs of alkylmercury poisoning is severe motor impairment. wikipedia.orgfrontiersin.org The cerebellum, which is crucial for coordinating movement and balance, is a primary target. nih.gov Damage to the granule cells in the cerebellum leads to ataxia, characterized by a staggering gait, poor coordination of movements, and tremors. mwph.orgspectrumchemical.com This reflects a disruption in "motor cognition," the processes that link cognitive functions with motor actions. wikipedia.org Muscle weakness is also a commonly reported symptom. wikipedia.org

Sensory System Impairments: Sensory disturbances are another prominent feature of dialkylmercury toxicity. The sensory neurons in the dorsal root ganglia are selectively affected, leading to symptoms such as numbness, tingling, or a "pins and needles" sensation, particularly in the hands, feet, and around the mouth. wikipedia.orgnih.gov Vision can also be severely impacted, with constriction of the visual fields ("tunnel vision") being a classic sign, resulting from damage to the visual cortex. nih.gov Hearing impairment has also been noted in cases of mercury poisoning. wikipedia.org

Table 1: Summary of Neurotoxic Effects of Dialkylmercury Compounds

| System Affected | Observed Impairments | Primary Neurological Target |

|---|---|---|

| Cognitive | Memory loss, decreased concentration, delirium, reduced intellectual function. wikipedia.orgnih.govmwph.orgmsdmanuals.com | Cerebral Cortex. nih.gov |

| Motor | Ataxia (staggering gait), tremors, poor coordination, muscle weakness. wikipedia.orgmwph.orgspectrumchemical.com | Cerebellum (Granule Cells). nih.gov |

| Sensory | Numbness, tingling (paresthesia), visual field constriction, hearing loss. wikipedia.orgnih.gov | Dorsal Root Ganglia, Calcarine Cortex. nih.gov |

Systemic Organ Toxicity Beyond the Nervous System

While the central nervous system is the primary target for dialkylmercury toxicity, these compounds also exert significant toxic effects on other organ systems, including the kidneys, liver, and cardiovascular system. spectrumchemical.comwho.intvinhkhoi.vn Upon absorption, these lipophilic compounds distribute throughout the body, leading to organ-specific damage and dysfunction. nih.gov

Renal Dysfunction and Kidney Accumulation

The kidneys are a major site of mercury accumulation and are highly susceptible to its toxic effects. nih.govinchem.org Although inorganic mercury salts are more commonly associated with acute kidney injury, organomercury compounds also lead to renal damage. wikipedia.orgnih.gov The kidneys filter large volumes of blood, and toxic substances can become concentrated in the renal tubules, leading to cellular damage. nih.gov

Studies on various organomercury compounds have shown that the highest concentrations of mercury are often found in the kidneys, even surpassing levels in the brain. inchem.org This accumulation can lead to renal tubular necrosis, impairing the kidney's ability to excrete waste products. nih.govnih.gov The resulting renal dysfunction can cause an accumulation of nitrogenous waste in the blood (azotemia) and disrupt electrolyte and acid-base balance. nih.gov In severe cases, this can progress to anuria (cessation of urine production) and complete renal failure. nih.gov

Hepatic Effects and Biotransformation Impairments

The liver plays a central role in the metabolism and detoxification of foreign compounds (xenobiotics), a process known as biotransformation. unife.itmhmedical.com Organomercury compounds are known to be hepatotoxic, causing direct damage to liver cells and impairing its critical functions. wikipedia.orgspectrumchemical.com

Biotransformation in the liver typically converts lipophilic substances into more water-soluble forms to facilitate their excretion. mhmedical.comwfsahq.org This process occurs in two main phases. However, with compounds like dialkylmercury, metabolic processes can sometimes lead to the formation of even more toxic intermediates, a phenomenon known as bioactivation. unife.itnih.gov The liver's role in metabolizing these compounds exposes it to high concentrations of the parent compound and its metabolites, which can overwhelm its detoxification capacity. This can lead to hepatocellular injury, characterized by inflammation and necrosis (cell death). nih.gov Fatty degeneration of the liver has also been observed in cases of mercury poisoning. nih.gov Impairment of the liver's synthetic and secretory functions can have widespread systemic consequences. nih.gov

Cardiovascular System Alterations

Exposure to mercury compounds can also lead to adverse effects on the cardiovascular system. spectrumchemical.comvinhkhoi.vn While less documented than the neurotoxic and renal effects, evidence suggests that mercury can induce cardiovascular alterations. In cases of acute poisoning, circulatory failure has been reported as a cause of death. nih.gov Other potential effects include changes in heart rate (tachycardia) and blood pressure (hypotension). vinhkhoi.vn The precise mechanisms are not fully elucidated but may involve direct toxic effects on cardiac muscle, disruption of the autonomic nervous system that regulates cardiovascular function, or secondary effects resulting from widespread organ damage.

Table 2: Systemic Toxicity of Dialkylmercury Compounds

| Organ System | Key Toxic Effects |

|---|---|

| Renal | High accumulation of mercury, renal tubular necrosis, azotemia, potential for renal failure. nih.govinchem.orgnih.gov |

| Hepatic | Hepatocellular injury, fatty degeneration, impairment of biotransformation processes. spectrumchemical.comnih.govnih.gov |

| Cardiovascular | Potential for circulatory failure, tachycardia, hypotension. vinhkhoi.vnnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethylmercury |

| Diethylmercury |

| Mercury |

| N-acetylcysteine |

| Paracetamol |

Ecological Implications and Bioaccumulation Dynamics of Dialkylmercury in Food Webs

Trophic Transfer and Biomagnification in Aquatic and Terrestrial Ecosystems

Trophic transfer is the process by which contaminants move from one level of the food chain to the next. learngala.commdpi.com Organomercury compounds, including dialkylmercury, are readily absorbed by organisms at the bottom of the food web, such as phytoplankton and bacteria. stonybrook.edu When these primary producers are consumed by primary consumers (e.g., zooplankton), the toxins are passed along and accumulate because they are absorbed faster than they are excreted. learngala.comepa.gov

This accumulation leads to biomagnification, a process where the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov For instance, small fish consume large quantities of zooplankton, accumulating the methylmercury (B97897) from their prey. stonybrook.edu These smaller fish are then eaten by larger predatory fish, birds, and mammals, leading to a progressive increase in mercury concentration at each trophic level. oup.comstonybrook.edu This can result in mercury levels in top predators that are millions of times higher than in the surrounding water. nih.govnih.gov Even in areas with low mercury deposition, biomagnification can lead to toxic concentrations in organisms at the top of the food chain. mdpi.comusgs.gov The efficiency of this transfer means that top predators face the highest risk. mdpi.com

While this process is most extensively studied in aquatic ecosystems, trophic transfer also occurs in terrestrial food webs. pic.intwm.edu For example, songbirds that consume mercury-laden invertebrates from aquatic environments can accumulate significant levels of the toxin. wm.edu

Table 1: Trophic Magnification Factors (TMF) for Mercury in Various Food Webs

Trophic Magnification Factor (TMF) is a measure of the average rate of increase of a contaminant concentration per trophic level. A TMF value greater than 1 indicates that the contaminant is biomagnifying.

| Study Location/Ecosystem | Contaminant | Trophic Magnification Factor (TMF) | Organisms Studied |

|---|---|---|---|

| Offshore waters of Changshan Archipelago | Total Mercury (THg) | 1.51 | Fish |

| Offshore waters of Changshan Archipelago | Methylmercury (MeHg) | 1.16 | Fish |

| Offshore waters of Changshan Archipelago | Total Mercury (THg) | 1.95 | Invertebrates |

| Offshore waters of Changshan Archipelago | Methylmercury (MeHg) | 1.71 | Invertebrates |

Data derived from a study on trophic transfer in marine food chains. frontiersin.org

Impacts on Species at Different Trophic Levels

The biomagnification of dialkylmercury compounds has detrimental effects on wildlife at all levels of the food chain. 3denviro.us As potent neurotoxins, these substances can cause a range of adverse health outcomes, including neurological damage, reproductive failure, and death. 3denviro.usvin.com

At the base of the aquatic food web, phytoplankton absorbs organomercury compounds directly from the water. stonybrook.edumdpi.com While essential for the food web, these microorganisms are the primary entry point for mercury into the aquatic food chain. mdpi.com High concentrations of mercury can be toxic to phytoplankton, potentially reducing their population and, consequently, the biomass available for higher trophic levels. mdpi.comglobalseafood.org

Fish are particularly vulnerable to mercury accumulation, with concentrations in their tissues often being thousands of times higher than in the surrounding water. bibliotekanauki.pllupinepublishers.com The vast majority of mercury in fish tissue is in the form of methylmercury. stonybrook.edubibliotekanauki.pl This accumulation can lead to neurological damage and reproductive issues in the fish themselves. pic.intbibliotekanauki.pl Predatory fish, being at a higher trophic level, exhibit the highest concentrations. researchgate.net

Table 2: Effects of Dietary Methylmercury on Avian Reproduction

| Species | Observed Effect | Reference Study Finding |

|---|---|---|

| Mallard Ducks | Reduced egg-laying and fewer ducklings produced over three generations. | Females fed 0.5 mg/kg dry weight MeHg laid fewer eggs and produced fewer ducklings. oup.com |

| Common Loons | 30% lower hatching success and 37% lower fledging success. | Observed in loons with blood Hg levels of 3.0-4.0 µg/g compared to those with < 0.5 µg/g. wm.edu |

| Zebra Finches | Reduced fledging success (53% vs. 65% in controls) and impaired nest construction. | Birds exposed to 1.2 µg/g wet weight Hg in food showed lower reproductive success. wm.edu |

| Tree Swallows | Females with higher mercury concentrations spent 12% less time incubating eggs. | This resulted in lower average egg temperatures, potentially reducing chick quality. usgs.gov |

Data compiled from various studies on mercury's impact on avian reproduction. oup.comwm.eduusgs.gov

Piscivorous mammals, such as otters and seals, are also at the top of many aquatic food chains and are therefore susceptible to high levels of mercury accumulation. oup.combriwildlife.org Methylmercury is readily transferred across the placenta to developing fetuses, where it can concentrate in the brain at levels higher than in the mother. oup.com This can lead to a range of developmental problems and even fetal death. oup.com In adult mammals, mercury toxicity affects multiple organ systems, including the nervous, renal, and reproductive systems, potentially leading to population declines. vin.com

Avian Species and Reproductive Success.

Disruption of Ecosystem Functions and Biodiversity

The widespread toxicity of organomercury compounds can lead to significant disruptions in ecosystem structure and function. minamataconvention.org By impacting the health and reproductive success of individual species, mercury contamination can alter predator-prey dynamics and reduce population sizes. 3denviro.us A decline in the populations of key species, from phytoplankton at the base to apex predators, can have cascading effects throughout the food web. minamataconvention.org

Bioindicator Organisms and Monitoring Strategies for Organomercury Contamination

Given the pervasive nature of mercury contamination, effective monitoring is crucial for assessing ecosystem health. Bioindicator organisms are species that can be used to monitor the health of an environment or ecosystem. nps.gov They are valuable tools because their tissues can accumulate contaminants, providing a measure of the bioavailability of pollutants like organomercury. bibliotekanauki.pl

Ideal bioindicators are typically abundant, easy to collect, and show a clear response to contamination levels. nps.gov Fish are widely used as bioindicators for mercury in aquatic environments because they integrate mercury exposure over time and are a primary route of exposure for humans and wildlife. bibliotekanauki.plbriwildlife.org Long-lived predatory fish are particularly useful for understanding long-term contamination trends. briwildlife.org

Other organisms also serve as effective bioindicators. nps.gov

Lichens , which obtain all their nutrients from the air, are excellent indicators of atmospheric mercury deposition. nps.gov

Dragonfly larvae are useful for assessing mercury levels in freshwater bodies, as they are predators in their aquatic stage and can predict mercury levels in other wildlife like fish. nps.gov

Birds and their eggs can indicate mercury contamination in both terrestrial and aquatic food webs. pic.intbriwildlife.org

Earthworms have been studied as potential bioindicators for mercury pollution in soils, as they can accumulate mercury and may even be involved in its transformation to more toxic forms. artisanalmining.org

Water striders have also been identified as potential bioindicators due to their ability to accumulate mercury from the water surface. researchgate.net